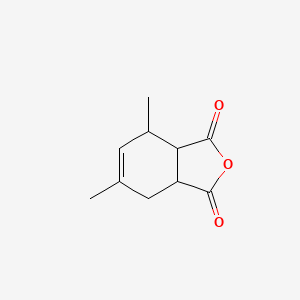
3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole, also known as 3-ethoxycarbonyl-5-(pinacolboronate) isoxazole or 3-ECPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the isoxazole family of chemicals and has a unique structure that makes it an attractive option for various research purposes.
Wissenschaftliche Forschungsanwendungen
Coordination and Bond Activation
- In the study of metal-ligand cooperation, "3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole" derivatives have been explored for their ability to activate bonds. For example, the hexahydride complex OsH6(PiPr3)2 activates the C–OMe bond of 1-(2-methoxy-2-oxoethyl)-3-methylimidazolium chloride, promoting metalation and coordination with small molecules like carbon monoxide, oxygen, and molecular hydrogen. This process is significant for catalysis and the generation of molecular hydrogen through the alcoholysis and hydrolysis of pinacolborane (Bolaño et al., 2015).
Synthesis of Heterocycles
- The role of "this compound" derivatives in the synthesis of various heterocyclic compounds is well-documented. For instance, isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes were synthesized from 5-trifluoromethyl-1,2,4-oxadiazole-3-carbohydroximic acid bromide, showcasing the versatility of isoxazole derivatives in organic synthesis (Andrianov et al., 1991).
Building Blocks for Organic Synthesis
- "this compound" serves as a precursor for the synthesis of functionalized molecules. For example, the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate from diethyl (3-methyl-5-isoxazolyl)malonate illustrates the utility of isoxazole derivatives in generating complex organic molecules (KashimaChoji et al., 1973).
Cycloaddition Reactions
- Isoxazole derivatives are pivotal in cycloaddition reactions, a fundamental process in organic synthesis for constructing cyclic compounds. The synthesis of 5-(fluoroalkyl)isoxazole building blocks via regioselective reactions of functionalized halogenoximes demonstrates the application of "this compound" in creating fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals (Chalyk et al., 2019).
Antimicrobial and Antiviral Activities
- Research into the antimicrobial and antiviral activities of isoxazole-based compounds has shown promising results. For instance, derivatives synthesized from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate exhibited potential as antiviral agents, demonstrating the relevance of isoxazole derivatives in medicinal chemistry (Dawood et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-6-16-10(15)8-7-9(17-14-8)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARZUNHZFYJYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246875-70-5 |
Source


|
| Record name | ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)


![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2527420.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)
![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)
